2-Methyl-3-(4'-fluorobenzoyl)indole
Overview
Description
“2-Methyl-3-(4’-fluorobenzoyl)indole” is a chemical compound with the molecular formula C16H12FNO and a molecular weight of 253.271 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(4’-fluorobenzoyl)indole” consists of a 2-methyl-1H-indol-3-yl group bonded to a 4-fluorophenyl group through a methanone .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-(4’-fluorobenzoyl)indole” are not fully detailed in the available resources. The compound has a molecular weight of 253.271 .Scientific Research Applications
Synthesis and Photophysical Properties
Indole derivatives, including compounds structurally related to 2-Methyl-3-(4'-fluorobenzoyl)indole, have been synthesized from β-brominated dehydroamino acids and arylboronic acids. These compounds exhibit high fluorescence quantum yields, indicating their potential as fluorescent probes. Their photophysical properties vary across solvents, and they show selective sensitivity towards fluoride ions, which could be utilized in chemical sensing applications (Pereira et al., 2010).
Medicinal Chemistry and Inhibitors
2-Methyl-3-(4'-fluorobenzoyl)indole analogs have been explored for their medicinal properties. One study discovered a novel series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors, with significant potency against aldose reductase, suggesting their applicability in treating chronic diabetic complications (Van Zandt et al., 2005).
Antitumor Evaluation
Compounds structurally related to 2-Methyl-3-(4'-fluorobenzoyl)indole have been evaluated for antitumor activity. Indole derivatives synthesized from dehydrophenylalanines showed inhibitory effects on the growth of various human tumor cell lines, suggesting their potential use in cancer therapy (Queiroz et al., 2008).
Synthetic Methods
Recent advancements in synthetic methods have enabled the efficient construction of indole-based compounds with potential applications in material science and medicinal chemistry. For instance, palladium-catalyzed oxidative coupling has been used to synthesize highly substituted indole and carbazole derivatives, showcasing the versatility of these methods in creating complex heterocyclic compounds (Yamashita et al., 2009).
properties
IUPAC Name |
(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-10-15(13-4-2-3-5-14(13)18-10)16(19)11-6-8-12(17)9-7-11/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQSMBXRBZJCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545795 | |
Record name | (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4'-fluorobenzoyl)indole | |
CAS RN |
26206-00-8 | |
Record name | (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26206-00-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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